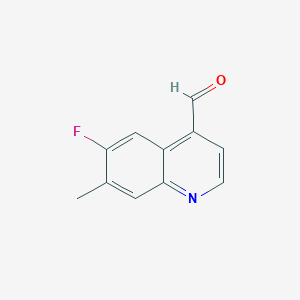

6-Fluoro-7-methylquinoline-4-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry Research

The quinoline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govresearchgate.net Its prevalence in natural products, pharmaceuticals, and functional materials underscores its profound significance. nih.govresearchgate.net The inherent aromaticity and the presence of a nitrogen atom bestow upon the quinoline nucleus unique electronic properties, making it a privileged structure in drug discovery and development. researchgate.netnih.gov Researchers have extensively explored quinoline derivatives for a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. nih.govbenthamdirect.combrieflands.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological characteristics. researchgate.net

Importance of Aldehyde Functionality in Organic Transformations

The aldehyde functional group, characterized by a carbonyl group bonded to a hydrogen atom and an R group, is one of the most versatile and reactive functionalities in organic chemistry. wikipedia.orgmedium.com Its electrophilic carbonyl carbon readily participates in a wide array of chemical reactions, making aldehydes crucial intermediates in the synthesis of more complex molecules. teachy.aiteachy.ai Key transformations involving aldehydes include nucleophilic addition, oxidation to carboxylic acids, and reduction to primary alcohols. teachy.aievitachem.com Furthermore, aldehydes are pivotal in the formation of carbon-carbon bonds through reactions like the aldol (B89426) condensation and the Wittig reaction. numberanalytics.com This reactivity makes the aldehyde group an essential tool for synthetic chemists to construct intricate molecular frameworks. medium.com

Specific Academic Relevance of Fluorinated and Methylated Quinoline Derivatives

The introduction of fluorine atoms and methyl groups into the quinoline scaffold can dramatically influence the molecule's properties. The incorporation of fluorine, the most electronegative element, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Fluorinated quinolines have demonstrated enhanced biological activities and have been incorporated into various drugs. researchgate.net Direct fluorination of quinoline derivatives is an active area of research, with methods being developed for selective electrophilic substitution. researchgate.netnih.gov

Similarly, methylation, the introduction of a methyl group, can impact a molecule's steric and electronic profile. The presence of a methyl group can influence the molecule's conformation and its interactions with biological receptors. nih.gov The strategic placement of methyl groups on the quinoline ring is a common strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound. nih.gov

Contextualizing 6-Fluoro-7-methylquinoline-4-carbaldehyde within Advanced Chemical Research

6-Fluoro-7-methylquinoline-4-carbaldehyde stands at the confluence of these key chemical concepts. It is a trifunctional molecule, possessing the foundational quinoline scaffold, the reactive aldehyde group, and the influential fluoro and methyl substituents. This unique combination of features makes it a highly valuable intermediate in advanced chemical research, particularly in the synthesis of novel bioactive compounds and functional materials. The strategic positioning of the fluorine at the 6-position and the methyl group at the 7-position, coupled with the aldehyde at the 4-position, provides a template for the synthesis of a diverse range of derivatives with potentially enhanced biological activities. evitachem.com The aldehyde group serves as a handle for further molecular elaboration, allowing for the introduction of various pharmacophores and functional groups. evitachem.com

Interactive Data Table: Properties of 6-Fluoro-7-methylquinoline-4-carbaldehyde

| Property | Value |

| Molecular Formula | C₁₁H₈FNO |

| Molecular Weight | 189.19 g/mol |

| Appearance | Solid |

| Melting Point | 85-87 °C sigmaaldrich.com |

| SMILES String | Cc1cc(F)c2cc(c(C=O)cn2)c1 |

| InChI Key | XJTRLWYQQNGUMV-UHFFFAOYSA-N sigmaaldrich.com |

Detailed Research Findings

The synthesis of 6-Fluoro-7-methylquinoline-4-carbaldehyde can be achieved through multi-step synthetic routes. One common approach involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. evitachem.comchemijournal.com This reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the quinoline ring. chemijournal.com

The reactivity of the aldehyde group in 6-Fluoro-7-methylquinoline-4-carbaldehyde allows for a variety of subsequent transformations. For instance, it can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively. ckthakurcollege.net These derivatives are often investigated for their potential biological activities. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of quinoline derivatives. evitachem.com

The presence of the fluorine atom at the 6-position is of particular interest. It is known that the introduction of fluorine can significantly modulate the electronic properties of the quinoline ring system, potentially enhancing its interaction with biological targets. nih.gov Research into fluorinated quinolines has shown their potential as antimicrobial and anticancer agents. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

6-fluoro-7-methylquinoline-4-carbaldehyde |

InChI |

InChI=1S/C11H8FNO/c1-7-4-11-9(5-10(7)12)8(6-14)2-3-13-11/h2-6H,1H3 |

InChI Key |

ZECNKENUEGLZRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1F)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 6 Fluoro 7 Methylquinoline 4 Carbaldehyde

Reactions of the Carbaldehyde Functional Group (C4-CHO)

The aldehyde group is one of the most reactive functional groups in organic chemistry, characterized by a polarized carbon-oxygen double bond that renders the carbon atom highly electrophilic. savemyexams.com This polarity is the basis for a variety of transformations, including condensation, reduction, and nucleophilic addition reactions.

Condensation Reactions with Nucleophiles

Condensation reactions involving the carbaldehyde group are fundamental for extending the molecular framework. These reactions typically involve the initial nucleophilic attack on the carbonyl carbon, followed by the elimination of a small molecule, usually water.

The reaction of an aldehyde with a primary amine is a classic condensation reaction that yields an imine, commonly referred to as a Schiff base. nih.goviosrjournals.org This reaction proceeds via a two-step mechanism: the initial nucleophilic addition of the amine to the electrophilic carbonyl carbon forms an unstable carbinolamine intermediate. iosrjournals.org Subsequent acid- or base-catalyzed dehydration of this intermediate leads to the formation of the stable C=N double bond characteristic of a Schiff base. iosrjournals.org

Quinoline (B57606) aldehydes are readily converted into Schiff bases by reacting them with various primary amines. For instance, substituted quinoline-carbaldehydes have been shown to react with hydrazides and sulfonohydrazides to form the corresponding hydrazones, a specific class of Schiff bases. researchgate.net These reactions are crucial in medicinal chemistry for synthesizing compounds with a range of biological activities. nih.gov

| Reactant 1 | Reactant 2 (Amine) | Product Type |

| Quinoline-4-carbaldehyde (B127539) | Primary Amine | Schiff Base (Imine) |

| Quinoline-3-carbaldehyde | Hydrazide | Hydrazone |

| 2-Hydroxy-7-methylquinoline-3-carbaldehyde | 4-Methylbenzenesulfonohydrazide | Sulfonyl Hydrazone |

| Pyridine-4-carbaldehyde | Various Aryl Amines | Schiff Base (Imine) |

This table summarizes typical Schiff base formation reactions involving quinoline and similar heterocyclic aldehydes.

The aldehyde group of 6-Fluoro-7-methylquinoline-4-carbaldehyde can act as an electrophile in aldol-type condensation reactions. In a typical base-catalyzed aldol (B89426) reaction, an enolizable aldehyde or ketone is deprotonated to form a nucleophilic enolate, which then attacks the carbonyl carbon of another aldehyde molecule. masterorganicchemistry.com The initial product is a β-hydroxy aldehyde (an aldol addition product). masterorganicchemistry.com If the reaction is heated, this intermediate can undergo dehydration to form an α,β-unsaturated aldehyde, the final product of an aldol condensation. masterorganicchemistry.com

While a direct example for 6-Fluoro-7-methylquinoline-4-carbaldehyde is not detailed in the provided sources, the Friedländer synthesis of quinolines itself is an analogous process involving an initial aldol-type condensation. iipseries.org Similarly, related quinoline aldehydes can undergo reactions like the Perkin transformation, which also involves a base-catalyzed condensation. Furthermore, 2-methylquinoline (B7769805) can participate in aldol-type condensations with benzaldehyde (B42025) to yield olefination products. nih.gov

Reduction to Corresponding Alcohols

The carbaldehyde group can be readily reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol. libretexts.org

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents effectively convert the aldehyde on the quinoline scaffold to the corresponding primary alcohol, (6-Fluoro-7-methylquinolin-4-yl)methanol.

| Reactant | Reagent(s) | Product |

| 6-Fluoro-7-methylquinoline-4-carbaldehyde | 1. NaBH₄ or LiAlH₄2. H₂O or H₃O⁺ | (6-Fluoro-7-methylquinolin-4-yl)methanol |

This table shows the reduction of the title compound to its corresponding primary alcohol.

Nucleophilic Addition Reactions

The electrophilic carbon of the C4-carbaldehyde is susceptible to attack by a wide range of nucleophiles beyond those that lead to condensation. pressbooks.pubck12.org These reactions proceed through a general mechanism where the nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub This intermediate is then typically protonated to give the final alcohol product. pressbooks.pub

This reaction is highly versatile, allowing for the formation of new carbon-carbon bonds when carbon-based nucleophiles like Grignard reagents or organolithium compounds are used. The geometry of the carbonyl group is trigonal planar, meaning the nucleophile can attack from either face, which can lead to the formation of a racemic mixture if a new chiral center is created. libretexts.org

Transformations Involving the Quinoline Heterocyclic Ring System

Beyond the reactivity of the aldehyde group, the quinoline ring itself, particularly due to the presence of the fluorine atom, can undergo chemical transformations. The fluorine atom at the C6 position is part of an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com

In an SNAr reaction, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine). mdpi.com The presence of the electron-withdrawing quinoline ring helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during this process. This type of reaction is a powerful method for introducing a variety of functional groups onto the quinoline core. For example, related fluoroquinolone systems have been shown to react with nucleophiles such as benzimidazole, uracil, and diphenylhydantoin at the C7 position, displacing a fluorine atom. nih.gov This suggests that the C6-fluoro group in the title compound could be similarly displaced by strong nucleophiles like amines, thiols, or alkoxides. nih.gov

| Reaction Type | Position | Nucleophile (Example) | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | C6 | R-NH₂ (Amine), R-SH (Thiol), R-O⁻ (Alkoxide) | 6-Substituted-7-methylquinoline-4-carbaldehyde |

This table illustrates the potential for nucleophilic substitution at the C6 position of the quinoline ring.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The quinoline ring system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: In the quinoline nucleus, electrophilic substitution reactions typically occur on the benzene (B151609) ring (positions 5 and 8) as the pyridine (B92270) ring is deactivated by the nitrogen atom. nih.gov In the case of 6-Fluoro-7-methylquinoline (B2510501), the directing effects of the fluorine and methyl groups come into play. The methyl group at position 7 is an activating, ortho-, para-director, while the fluorine at position 6 is a deactivating, ortho-, para-director. This would suggest that electrophilic attack is most likely to occur at the C5 and C8 positions. For instance, nitration of tetrahydroquinoline and its N-protected derivatives has been studied, showing that the position of nitration can be controlled by the choice of protecting group and reaction conditions. researchgate.net While specific studies on the nitration, sulfonation, or halogenation of 6-Fluoro-7-methylquinoline are not extensively documented in the reviewed literature, general principles of electrophilic aromatic substitution on substituted quinolines suggest that reactions would proceed at the available positions on the carbocyclic ring, influenced by the combined electronic effects of the substituents. rsc.org

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is generally more susceptible to nucleophilic attack than the benzene ring, particularly at positions 2 and 4. nih.gov In 6-Fluoro-7-methylquinoline-4-carbaldehyde, the presence of the fluorine atom at the 6-position on the benzene ring provides a site for nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing nature of the fluorine atom can facilitate its displacement by various nucleophiles, a reaction well-documented for polyfluoroarenes. nih.gov Such reactions are often promoted by the presence of activating groups and are synthetically useful for introducing a variety of functionalities. nih.govnih.gov

General Functional Group Interconversions and Modifications of the Quinoline Core

The functional groups present in 6-Fluoro-7-methylquinoline-4-carbaldehyde, namely the aldehyde, fluorine, and methyl groups, can be subjected to a variety of interconversions to generate a diverse range of derivatives.

The aldehyde group is particularly versatile. It can be:

Oxidized to a carboxylic acid (6-fluoro-7-methylquinoline-4-carboxylic acid). This transformation can be achieved using standard oxidizing agents. The resulting carboxylic acid can then be further derivatized to esters, amides, and other functionalities. researchgate.net

Reduced to a primary alcohol ( (6-fluoro-7-methylquinolin-4-yl)methanol).

Converted to an imine through condensation with primary amines, which can then be reduced to secondary amines.

Utilized in Wittig-type reactions to form alkenes.

Serve as a precursor for the synthesis of other heterocyclic rings fused to the quinoline core, as discussed in the previous section. nih.gov

The fluorine atom at the C6 position can potentially be displaced by various nucleophiles, as detailed in section 3.2.1. This allows for the introduction of oxygen, nitrogen, and sulfur-containing functional groups. nih.govnih.gov

The methyl group at the C7 position is generally less reactive but can potentially undergo oxidation under harsh conditions or be involved in condensation reactions if activated.

Below is a table summarizing some potential functional group interconversions:

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Aldehyde (-CHO) | KMnO₄, H₂O₂ | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Aldehyde (-CHO) | R-NH₂ | Imine (-CH=N-R) |

| 6-Fluoro (-F) | R-OH, Base | 6-Alkoxy (-OR) |

| 6-Fluoro (-F) | R-NH₂, Base | 6-Amino (-NHR) |

Mechanistic Investigations of 6-Fluoro-7-methylquinoline-4-carbaldehyde Reactivity

Detailed mechanistic studies specifically on 6-Fluoro-7-methylquinoline-4-carbaldehyde are scarce in the available literature. However, the mechanisms of the key reactions it is expected to undergo can be inferred from studies on related quinoline systems.

The Vilsmeier-Haack formylation of the parent 6-fluoro-7-methylquinoline to produce the title compound proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile and attacks the electron-rich C4 position of the quinoline ring.

Nucleophilic aromatic substitution at the C6 position, involving the displacement of the fluorine atom, is expected to proceed via a Meisenheimer-like intermediate. The reaction rate and regioselectivity would be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the quinoline ring. Recent studies have shown that some SNA_r reactions can proceed through a concerted mechanism, and the exact pathway may exist on a mechanistic continuum. rsc.org Mechanistic studies on the electrochemical oxidation of fluoroquinolones have identified different degradation pathways depending on the applied voltage, involving reactions at the piperazine (B1678402) moiety, which is not present in the title compound, but also substitution reactions initiated by hydroxyl radicals. nih.gov

The cyclization reactions involving the aldehyde group would follow established mechanisms for condensation, addition, and rearrangement reactions, depending on the specific reagents and conditions employed. For example, the formation of benzo[b] nih.govnih.govnaphthyridinones can occur through a Catellani reaction, which involves a palladium-catalyzed C-H activation and C-N bond formation cascade. nih.gov

Further computational and experimental studies are necessary to fully elucidate the specific mechanistic details of the reactions of 6-Fluoro-7-methylquinoline-4-carbaldehyde.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial relationships of atoms can be determined.

The ¹H NMR spectrum provides detailed information about the different types of protons in a molecule. The predicted ¹H NMR spectrum of 6-Fluoro-7-methylquinoline-4-carbaldehyde shows distinct signals for each of the aromatic, aldehydic, and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. acdlabs.com Protons on the quinoline (B57606) ring system are typically found in the aromatic region (δ 7.0-9.0 ppm), with those closer to the electronegative nitrogen atom appearing further downfield. uncw.eduyoutube.com

The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet at a high chemical shift value. The methyl group protons, being attached to the aromatic ring, will also appear in a characteristic region, typically as a singlet. The fluorine atom at the C-6 position will influence the chemical shifts and coupling patterns of adjacent protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.95 | Doublet |

| H-3 | 7.80 | Doublet |

| H-5 | 8.25 | Doublet (due to coupling with F) |

| H-8 | 7.60 | Singlet |

| CHO | 10.20 | Singlet |

| CH₃ | 2.50 | Singlet |

Note: Predicted data is generated using advanced computational algorithms and may vary slightly from experimental values.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides information about their electronic environment. chemguide.co.uklibretexts.org In 6-Fluoro-7-methylquinoline-4-carbaldehyde, eleven distinct carbon signals are expected. The carbon atom of the carbonyl group (CHO) is highly deshielded and appears at a very high chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the quinoline ring appear in the aromatic region (110-160 ppm). The carbon atom attached to the fluorine (C-6) will show a large coupling constant (¹JCF), resulting in a doublet in the proton-coupled spectrum. The methyl carbon will appear at a much lower chemical shift.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 151.0 |

| C-3 | 120.5 |

| C-4 | 138.0 |

| C-4a | 128.5 |

| C-5 | 125.0 (d, JCF ≈ 22 Hz) |

| C-6 | 162.0 (d, ¹JCF ≈ 250 Hz) |

| C-7 | 135.0 |

| C-8 | 130.0 |

| C-8a | 148.0 |

| CHO | 193.5 |

| CH₃ | 18.0 |

Note: Predicted data is generated using advanced computational algorithms and may vary slightly from experimental values. 'd' denotes a doublet due to carbon-fluorine coupling.

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbon atoms). researchgate.netscience.gov For 6-Fluoro-7-methylquinoline-4-carbaldehyde, COSY would show correlations between H-2 and H-3. It would also help to confirm the positions of the protons on the benzene (B151609) ring portion of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. researchgate.netscience.gov Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other, allowing for the direct assignment of the carbons bearing protons. For instance, the signal for the methyl protons would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.netscience.govmagritek.com This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of a molecule. For example, the aldehydic proton would show a correlation to the C-4 carbon, and the methyl protons would show correlations to C-7, C-6, and C-8, thus confirming their position.

NMR spectroscopy is a powerful tool for distinguishing between isomers. For instance, if the synthesis of 6-Fluoro-7-methylquinoline-4-carbaldehyde could potentially yield other regioisomers, such as 7-Fluoro-6-methylquinoline-4-carbaldehyde, NMR would be the definitive method for identification. The coupling patterns and chemical shifts, particularly the effects of the fluorine atom on the adjacent protons and carbons, would be distinctly different for each isomer, allowing for unambiguous structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass of a molecule, typically to four or five decimal places. libretexts.org This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes. algimed.commissouri.eduresearchgate.netresearchgate.net

For 6-Fluoro-7-methylquinoline-4-carbaldehyde, the molecular formula is C₁₁H₈FNO. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 amu

Hydrogen (¹H): 1.007825 amu

Fluorine (¹⁹F): 18.998403 amu

Nitrogen (¹⁴N): 14.003074 amu

Oxygen (¹⁶O): 15.994915 amu

Calculated Exact Mass: (11 × 12.000000) + (8 × 1.007825) + (1 × 18.998403) + (1 × 14.003074) + (1 × 15.994915) = 189.059317 amu

An experimental HRMS measurement yielding a mass value very close to this calculated exact mass would provide strong evidence for the proposed molecular formula, thus confirming the identity of 6-Fluoro-7-methylquinoline-4-carbaldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in assessing the purity of 6-Fluoro-7-methylquinoline-4-carbaldehyde and confirming its molecular identity.

In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the column. For 6-Fluoro-7-methylquinoline-4-carbaldehyde, a non-polar or medium-polar capillary column would likely be employed. The retention time (tᵣ), the time it takes for the compound to travel through the column, is a characteristic feature. While specific experimental data for this compound is not publicly available, analogous quinoline derivatives have been analyzed using this technique. For instance, in the GC-MS analysis of a mixture of 7-methylquinoline (B44030) and 5-methylquinoline, distinct retention times were observed, allowing for their separation and identification. researchgate.net

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The molecular ion peak for 6-Fluoro-7-methylquinoline-4-carbaldehyde would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is a unique fingerprint of the molecule and provides crucial structural information. Expected fragmentation might involve the loss of the aldehyde group (CHO), the methyl group (CH₃), or the fluorine atom. For example, in the mass spectrum of 8-hydroxyquinoline-7-carbaldehyde, a prominent fragment corresponding to the loss of a CO molecule from the molecular ion was observed. mdpi.com

Table 1: Predicted GC-MS Data for 6-Fluoro-7-methylquinoline-4-carbaldehyde

| Parameter | Predicted Value/Observation |

| Retention Time (tᵣ) | Dependent on GC conditions (column, temperature program) |

| Molecular Ion (M⁺) | Expected at m/z corresponding to the molecular weight |

| Major Fragment Ions | Expected fragments from loss of -CHO, -CH₃, -F |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The resulting spectrum displays absorption bands at wavenumbers corresponding to specific molecular vibrations. For 6-Fluoro-7-methylquinoline-4-carbaldehyde, characteristic IR absorption bands would be expected for the quinoline ring system, the aldehyde group, and the C-F and C-H bonds.

The stretching vibration of the carbonyl group (C=O) in the aldehyde is typically one of the strongest and most diagnostically useful bands, expected in the region of 1700-1680 cm⁻¹. The C-H stretch of the aldehyde group usually appears as a weaker band or a pair of bands in the 2850-2750 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1600-1450 cm⁻¹ range. The C-F stretching vibration is expected to appear in the 1250-1000 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the aromatic ring would be observed around 3000-2850 cm⁻¹.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution and sensitivity. The analysis of quinoline-4-carbaldehyde (B127539) by FTIR has shown characteristic vibrational frequencies that can be extrapolated to its 6-fluoro-7-methyl derivative. nih.gov The introduction of the fluorine and methyl substituents would lead to shifts in the vibrational frequencies of the quinoline core and introduce new vibrational modes.

Table 2: Predicted FTIR Spectral Data for 6-Fluoro-7-methylquinoline-4-carbaldehyde

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2980-2870 |

| C-H stretch (aldehyde) | 2850-2750 |

| C=O stretch (aldehyde) | 1700-1680 |

| C=C and C=N stretch (quinoline ring) | 1600-1450 |

| C-F stretch | 1250-1000 |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by the wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε).

The UV-Vis spectrum of 6-Fluoro-7-methylquinoline-4-carbaldehyde is expected to be dominated by π → π* transitions within the aromatic quinoline system. The presence of the aldehyde group, a chromophore, will likely cause a red shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted quinoline. Studies on other quinolinecarbaldehydes have shown multiple absorption bands in the UV region. mdpi.com The substitution with a fluorine atom and a methyl group will further influence the electronic structure and thus the absorption spectrum. For instance, the UV-Vis spectrum of 6-(dimethylamino)quinoline-5-carbaldehyde exhibits several absorption maxima. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for 6-Fluoro-7-methylquinoline-4-carbaldehyde in a Non-polar Solvent

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~230-250 |

| π → π | ~280-320 |

| n → π* | ~340-380 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters, bond lengths, bond angles, and intermolecular interactions.

While no specific X-ray crystallographic data for 6-Fluoro-7-methylquinoline-4-carbaldehyde is currently available, data from related structures, such as 2-chloro-7-methylquinoline-3-carbaldehyde, can provide insights into the expected solid-state conformation. nih.gov In the solid state, the quinoline ring system is expected to be essentially planar. The aldehyde group may be slightly twisted out of the plane of the ring. Intermolecular interactions, such as π-π stacking of the aromatic rings and potential weak C-H···O or C-H···F hydrogen bonds, would likely play a significant role in the crystal packing. The precise bond lengths and angles would be influenced by the electronic effects of the fluorine and methyl substituents.

Table 4: Predicted Crystallographic Data for 6-Fluoro-7-methylquinoline-4-carbaldehyde

| Parameter | Predicted Observation |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Dependent on crystal packing |

| Key Bond Lengths (Å) | C=O: ~1.21, C-F: ~1.35, Quinoline C-C/C-N: ~1.36-1.42 |

| Key Bond Angles (°) | C-C-O (aldehyde): ~124, Angles within the quinoline ring: ~118-122 |

| Intermolecular Interactions | π-π stacking, C-H···O/F interactions |

Computational Chemistry and Theoretical Studies on 6 Fluoro 7 Methylquinoline 4 Carbaldehyde

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For 6-fluoro-7-methylquinoline-4-carbaldehyde, DFT calculations would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to accurately model its properties. dergi-fytronix.comresearchgate.net Time-Dependent DFT (TD-DFT) extends this methodology to investigate excited states and predict electronic absorption spectra. dergipark.org.tr

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 6-fluoro-7-methylquinoline-4-carbaldehyde, this would involve calculating the molecular energy at various atomic configurations to find the one with the minimum energy. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Studies on similar molecules, like 2-chloro-7-methylquinoline-3-carbaldehyde, have shown that the quinoline (B57606) ring system is essentially planar. dergipark.org.trnih.gov It is expected that 6-fluoro-7-methylquinoline-4-carbaldehyde would exhibit a similar planarity in its quinoline core. The orientation of the aldehyde group relative to the quinoline ring is a critical aspect of its conformation. nih.gov

Table 1: Illustrative Optimized Geometry Parameters for 6-Fluoro-7-methylquinoline-4-carbaldehyde (Hypothetical Data)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C4-C(aldehyde) | 1.48 |

| C(aldehyde)=O | 1.22 | |

| C6-F | 1.35 | |

| C7-C(methyl) | 1.51 | |

| Bond Angle | C3-C4-C(aldehyde) | 120.5 |

| C(aldehyde)-C4-N1 | 116.8 | |

| Dihedral Angle | C3-C4-C(aldehyde)-O | ~0 or ~180 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar molecular structures. Actual values would be determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergi-fytronix.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and reactive. For 6-fluoro-7-methylquinoline-4-carbaldehyde, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack. Computational studies on related quinoline derivatives often show that the HOMO and LUMO are delocalized over the π-system of the quinoline rings. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for 6-Fluoro-7-methylquinoline-4-carbaldehyde (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: This data is for illustrative purposes. The actual energies are dependent on the computational method and solvent model used.

Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, prone to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential. faccts.de

For 6-fluoro-7-methylquinoline-4-carbaldehyde, the MEP map would likely show the most negative potential (red) around the oxygen atom of the aldehyde group and the nitrogen atom of the quinoline ring, highlighting these as the primary sites for electrophilic attack. The hydrogen atoms and regions near the fluorine atom might exhibit a more positive potential (blue), indicating them as potential sites for nucleophilic interactions. dergi-fytronix.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. faccts.dempg.denih.govwisc.edu It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy associated with these interactions (E(2)) quantifies the strength of the delocalization, which is crucial for understanding concepts like hyperconjugation and resonance.

In 6-fluoro-7-methylquinoline-4-carbaldehyde, NBO analysis would reveal the nature of the bonds (e.g., sigma, pi bonds), the hybridization of the atoms, and the extent of intramolecular charge transfer. Significant stabilization energies would likely be found for interactions involving the π-orbitals of the quinoline system and the lone pairs of the nitrogen, oxygen, and fluorine atoms. A study on a similar compound, 2-chloro-7-methylquinoline-3-carbaldehyde, demonstrated significant π-π* interactions within the rings. dergi-fytronix.com

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for 6-Fluoro-7-methylquinoline-4-carbaldehyde (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 15.2 |

| π(C5-C10) | π(C6-C7) | 20.5 |

| LP(2) O | σ(C(aldehyde)-H) | 2.8 |

| LP(3) F | σ(C5-C6) | 1.5 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. E(2) represents the stabilization energy.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods are adept at predicting various spectroscopic properties. For 6-fluoro-7-methylquinoline-4-carbaldehyde, theoretical calculations can provide valuable insights:

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts can be compared with experimental data to confirm the molecular structure. researchgate.net

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). dergipark.org.tr The calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. This analysis helps to understand the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational flexibility, interactions with its environment (e.g., solvent molecules), and thermodynamic properties.

For 6-fluoro-7-methylquinoline-4-carbaldehyde, an MD simulation, often performed in a solvent like water or DMSO, could reveal:

The stability of different conformers of the aldehyde group.

The nature and lifetime of hydrogen bonds with solvent molecules.

The diffusion characteristics of the molecule in a solution.

Such simulations are particularly valuable for understanding how the molecule might behave in a biological system, for instance, when approaching a protein binding site. nih.gov

Conformational Analysis

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial in determining its physical and chemical properties. For 6-Fluoro-7-methylquinoline-4-carbaldehyde, the quinoline ring system, being a fused aromatic heterocycle, is expected to be largely planar. However, the rotational freedom of the aldehyde group (-CHO) at the 4-position introduces the possibility of different conformers.

Theoretical calculations on related quinoline-4-carbaldehyde (B127539) derivatives suggest that the orientation of the aldehyde group relative to the quinoline ring is a key conformational feature. The energy barrier to rotation around the C4-CHO bond determines the stability of different conformers. It is anticipated that the most stable conformer would involve the aldehyde group being nearly coplanar with the quinoline ring to maximize π-conjugation, which enhances electronic stability.

Studies on similar structures, such as 2-chloro-7-methylquinoline-3-carbaldehyde, have shown that the fused ring system is planar, with the formyl group being only slightly bent out of this plane. This slight deviation is a balance between steric interactions and the drive for extended conjugation. For 6-Fluoro-7-methylquinoline-4-carbaldehyde, a similar planarity of the quinoline core is expected. The fluorine at position 6 and the methyl group at position 7 are unlikely to cause significant distortion of the ring itself. The primary conformational flexibility will reside in the orientation of the 4-carbaldehyde group.

Table 1: Predicted Torsional Angles and Energy Differences for Conformers of a Generic Quinoline-4-carbaldehyde (Note: This is an illustrative table based on general principles of conformational analysis for similar compounds, as specific data for 6-Fluoro-7-methylquinoline-4-carbaldehyde is not available.)

| Conformer | Dihedral Angle (N1-C4-C=O) | Relative Energy (kcal/mol) |

| Planar (anti) | ~180° | 0 (most stable) |

| Perpendicular | ~90° | Highest energy transition state |

| Planar (syn) | ~0° | Slightly higher than anti due to steric hindrance |

Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as an enzyme or protein. While specific docking studies on 6-Fluoro-7-methylquinoline-4-carbaldehyde are not readily found, research on various quinoline derivatives provides a strong indication of its potential binding modes and interactions.

Quinoline scaffolds are present in numerous bioactive compounds, and their derivatives have been docked with a variety of biological targets. For instance, quinoline derivatives have been studied as inhibitors of HIV reverse transcriptase, with docking studies revealing key interactions within the enzyme's active site. nih.gov These studies often highlight the importance of hydrogen bonding and hydrophobic interactions.

In the context of 6-Fluoro-7-methylquinoline-4-carbaldehyde, the following features would be significant in molecular docking simulations:

The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

The aldehyde group offers a hydrogen bond acceptor (the oxygen atom) and a potential site for covalent bond formation with nucleophilic residues in a protein.

The fluoro and methyl groups can participate in hydrophobic and van der Waals interactions, influencing the binding affinity and selectivity.

The planar aromatic system can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

Table 2: Potential Intermolecular Interactions of 6-Fluoro-7-methylquinoline-4-carbaldehyde in a Protein Binding Site (Note: This table is a hypothetical representation of likely interactions based on the chemical structure of the compound and general principles of molecular docking.)

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

| Quinoline Nitrogen | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond (Acceptor) |

| Aldehyde Oxygen | Lysine, Arginine, Histidine | Hydrogen Bond (Acceptor) |

| Aldehyde Carbonyl | Cysteine, Serine | Potential Covalent Adduct |

| Fluoro Group | Leucine, Isoleucine, Valine | Hydrophobic/Halogen Bond |

| Methyl Group | Alanine, Valine, Leucine | Hydrophobic Interaction |

| Aromatic Ring System | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

Studies on other quinoline derivatives have shown successful docking into the active sites of enzymes like DNA gyrase, which is a target for antibacterial agents. researchgate.net These studies underscore the ability of the quinoline scaffold to fit into specific enzymatic pockets and form stabilizing interactions.

Theoretical Studies on Reaction Mechanisms and Selectivity

The synthesis of 6-Fluoro-7-methylquinoline-4-carbaldehyde likely involves the formylation of a pre-existing 6-fluoro-7-methylquinoline (B2510501) core. A common and powerful method for introducing an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction. Theoretical studies on the Vilsmeier-Haack reaction mechanism provide a detailed picture of the steps involved.

The reaction typically uses a Vilsmeier reagent, which is formed from the reaction of a tertiary amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).

The generally accepted mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.

Electrophilic Attack: The electron-rich quinoline ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. For quinolines, this attack is generally favored at positions that are activated by the ring nitrogen and any existing electron-donating substituents. In the case of 6-fluoro-7-methylquinoline, the substitution pattern will influence the regioselectivity of the formylation.

Intermediate Formation: An intermediate is formed, which then undergoes rearomatization.

Hydrolysis: The final step involves the hydrolysis of the iminium salt intermediate to yield the aldehyde product.

Computational studies can model the energies of the intermediates and transition states for the attack at different positions on the quinoline ring, thereby predicting the regioselectivity of the reaction. The electronic effects of the fluoro (electron-withdrawing) and methyl (electron-donating) groups are critical in determining the most favorable site for electrophilic attack. While specific theoretical studies on the Vilsmeier-Haack formylation of 6-fluoro-7-methylquinoline are not available, studies on similar heterocyclic systems have shown that DFT calculations can accurately predict the outcome of such reactions. mdpi.com

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant charge asymmetry often possess large NLO responses.

Quinoline derivatives, with their fused aromatic structure, are promising candidates for NLO materials. The NLO properties of a molecule are quantified by its hyperpolarizability (β for the first hyperpolarizability, a measure of the second-order NLO response). Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules.

For 6-Fluoro-7-methylquinoline-4-carbaldehyde, the key features contributing to its potential NLO properties are:

The quinoline ring system acts as a π-conjugated bridge.

The aldehyde group at the 4-position is a strong electron-withdrawing group, acting as an acceptor.

Theoretical studies on various quinoline derivatives have shown that the magnitude of the first hyperpolarizability (β) is highly sensitive to the nature and position of substituents on the quinoline ring. arabjchem.orgnih.gov Electron-donating groups on one end of the π-system and electron-withdrawing groups on the other enhance the ICT and, consequently, the NLO response.

Table 3: Calculated NLO Properties for Representative Quinoline Derivatives (Note: This table presents data from computational studies on different quinoline derivatives to illustrate the range of predicted NLO properties. Specific values for 6-Fluoro-7-methylquinoline-4-carbaldehyde would require a dedicated computational study.)

| Compound | Dipole Moment (Debye) | First Hyperpolarizability (β) (10⁻³⁰ esu) | Computational Method | Reference |

| Quinoline | 2.1842 | 0.982 | DFT/B3LYP | arabjchem.org |

| 2-Chloro-8-methyl-7-hydroxyquinoline | 2.99 | 3.241 | DFT/B3LYP | arabjchem.org |

| 2,4-Dicarbazolyl-substituted Quinoline | - | High β values reported | DFT/B3LYP | nih.gov |

| Isoquinoline-functionalized chromophore | - | Significant enhancement over reference | DFT/M06 | nih.gov |

These studies indicate that strategic substitution on the quinoline scaffold can lead to materials with significant NLO properties. The combination of a fluoro, methyl, and carbaldehyde group on the quinoline framework of the title compound suggests it could be a candidate for further NLO investigation. arabjchem.orgnih.gov

Advanced Synthetic and Research Applications of 6 Fluoro 7 Methylquinoline 4 Carbaldehyde

Precursor in the Synthesis of Complex Heterocyclic Systems

The aldehyde functionality at the C4 position of 6-Fluoro-7-methylquinoline-4-carbaldehyde serves as a versatile handle for the construction of more elaborate molecular architectures. This includes the synthesis of novel quinoline (B57606) derivatives with diverse substituents and the assembly of fused quinoline scaffolds, leading to compounds with potential therapeutic applications.

Synthesis of Novel Quinoline Derivatives with Varied Substitutions

The carbaldehyde group of 6-Fluoro-7-methylquinoline-4-carbaldehyde is readily amenable to a variety of chemical transformations, allowing for the introduction of a wide range of functional groups and substituents at the 4-position. These transformations are crucial for fine-tuning the physicochemical and biological properties of the resulting quinoline derivatives.

One of the fundamental reactions is the Wittig reaction , which converts the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction allows for the extension of the carbon chain and the introduction of various unsaturated moieties. For instance, reaction with different phosphonium (B103445) ylides can yield a series of 4-vinylquinoline (B3352565) derivatives with varying substituents on the vinyl group.

Multicomponent reactions (MCRs) offer an efficient pathway to generate molecular diversity from simple starting materials in a single synthetic operation. researchgate.netrsc.orgnih.gov 6-Fluoro-7-methylquinoline-4-carbaldehyde can serve as the aldehyde component in various MCRs. For example, in a Povarov-type reaction, it can react with an amine and an alkene to produce substituted tetrahydroquinolines. Similarly, in a Doebner reaction, it can be reacted with an amine and pyruvic acid to yield quinoline-4-carboxylic acids. nih.govsci-hub.se

The aldehyde can also be transformed into other functional groups. Oxidation, for instance with potassium permanganate, would yield the corresponding 6-fluoro-7-methylquinoline-4-carboxylic acid. evitachem.com Reduction with a reagent like sodium borohydride (B1222165) would afford the corresponding alcohol, (6-fluoro-7-methylquinolin-4-yl)methanol. evitachem.com These derivatives can then be used in further synthetic elaborations, such as esterification or etherification.

Below is a table summarizing some of the key transformations of 6-Fluoro-7-methylquinoline-4-carbaldehyde to introduce varied substitutions:

| Reagent(s) | Reaction Type | Product Type |

| Phosphonium ylide | Wittig Reaction | 4-Vinylquinoline derivative |

| Amine, Alkene | Povarov Reaction | Tetrahydroquinoline derivative |

| Amine, Pyruvic acid | Doebner Reaction | Quinoline-4-carboxylic acid |

| Potassium permanganate | Oxidation | Quinoline-4-carboxylic acid |

| Sodium borohydride | Reduction | (Quinolin-4-yl)methanol |

Construction of Fused Quinoline Scaffolds

The strategic placement of the aldehyde group in 6-Fluoro-7-methylquinoline-4-carbaldehyde makes it an excellent starting material for the construction of polycyclic heterocyclic systems where another ring is fused to the quinoline core. These fused systems are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.

One prominent example is the synthesis of pyrimido[4,5-b]quinolines . unar.ac.idnih.govnih.govresearchgate.net These compounds can be synthesized through the condensation of a 2-amino-quinoline-3-carbonitrile with a suitable reagent. While not a direct reaction of the aldehyde, the aldehyde can be a precursor to the necessary nitrile via a multi-step sequence. A more direct approach involves the reaction of the quinoline-4-carbaldehyde (B127539) with a urea (B33335) or thiourea (B124793) derivative in the presence of a suitable cyclizing agent to construct the pyrimidine (B1678525) ring.

Another important class of fused quinolines are the pyrazolo[3,4-b]quinolines . bibliomed.org The synthesis of these compounds often involves the reaction of a hydrazine (B178648) derivative with a suitably functionalized quinoline. For instance, condensation of 6-Fluoro-7-methylquinoline-4-carbaldehyde with a hydrazine derivative could form a hydrazone, which upon intramolecular cyclization, could yield a pyrazolo[3,4-b]quinoline.

The construction of these fused scaffolds significantly expands the chemical space accessible from 6-Fluoro-7-methylquinoline-4-carbaldehyde, providing a library of complex molecules for biological screening.

Contribution to Methodological Advancements in Organic Synthesis

Beyond its role as a building block, 6-Fluoro-7-methylquinoline-4-carbaldehyde and its derivatives have contributed to the development of new and improved synthetic methods.

Development of Efficient and Selective Reaction Protocols

The synthesis of 6-Fluoro-7-methylquinoline-4-carbaldehyde itself is often achieved through the Vilsmeier-Haack reaction , a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. evitachem.com The application of this reaction to substituted quinolines like 6-fluoro-7-methylquinoline (B2510501) demonstrates its utility in preparing key intermediates.

Furthermore, the reactivity of the aldehyde group in this specific quinoline derivative can be exploited to develop new reaction protocols. For example, its participation in multicomponent reactions can lead to the discovery of novel transformations and the optimization of existing ones for the synthesis of complex quinoline-based libraries. researchgate.netrsc.org

Exploration of Catalytic Systems for Quinoline-Based Transformations

The development of catalytic methods is a cornerstone of modern organic synthesis. Derivatives of 6-Fluoro-7-methylquinoline-4-carbaldehyde can be utilized in the exploration of new catalytic systems. For instance, the corresponding carboxylic acid or other derivatives can serve as ligands for transition metal catalysts.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govmdpi.commdpi.com Halogenated derivatives of 6-Fluoro-7-methylquinoline-4-carbaldehyde could be employed as substrates in these reactions to explore the scope and limitations of new catalytic systems and to synthesize novel functionalized quinolines. The electronic properties imparted by the fluoro and methyl groups can influence the reactivity and outcome of these catalytic transformations.

Design and Synthesis of Advanced Chemical Entities for Structure-Activity Relationship (SAR) Studies

The 6-Fluoro-7-methylquinoline-4-carbaldehyde scaffold is an excellent starting point for the design and synthesis of new chemical entities for SAR studies, particularly in the field of medicinal chemistry. researchgate.netmdpi.comrsc.orgnih.gov The ability to systematically modify the molecule at the 4-position, and potentially at the 6-position via nucleophilic aromatic substitution, allows for the exploration of how different functional groups impact biological activity.

A significant area of interest is the development of kinase inhibitors . mdpi.com Many approved kinase inhibitors feature a quinoline or quinazoline (B50416) core. By synthesizing a library of derivatives from 6-Fluoro-7-methylquinoline-4-carbaldehyde, researchers can probe the binding pocket of a target kinase and identify key interactions that lead to potent and selective inhibition. The fluorine atom can be particularly important in this context, as it can form favorable interactions with the protein and modulate the compound's metabolic stability.

The general approach for a SAR study would involve the synthesis of a series of analogs where the substituent at the 4-position is systematically varied. For example, a series of amides could be prepared from the corresponding carboxylic acid (derived from the aldehyde) with a diverse set of amines. These compounds would then be tested for their biological activity, and the results would be used to build a model of the structure-activity relationship.

An illustrative SAR study could involve the following steps:

Conversion of 6-Fluoro-7-methylquinoline-4-carbaldehyde to the corresponding carboxylic acid.

Amide coupling of the carboxylic acid with a library of primary and secondary amines to generate a diverse set of amides.

Biological evaluation of the synthesized amides in a relevant assay (e.g., a kinase inhibition assay).

Analysis of the data to identify trends in activity related to the nature of the amine substituent.

This systematic approach allows for the rational design of more potent and selective drug candidates.

Research Applications in Material Science and Photonic Technology

The unique electronic properties of fluorinated quinoline derivatives make them attractive candidates for the development of novel materials. evitachem.com The aldehyde functional group at the 4-position of 6-Fluoro-7-methylquinoline-4-carbaldehyde serves as a versatile handle for synthesizing more complex structures with tailored photophysical or liquid crystalline properties.

While direct studies on fluorescent derivatives synthesized from 6-Fluoro-7-methylquinoline-4-carbaldehyde are not extensively documented in peer-reviewed literature, the broader family of quinoline derivatives is widely recognized for its fluorescent properties. mdpi.commdpi.comnih.govnih.gov The quinoline ring system often serves as an emissive chromophore in donor-π-acceptor systems. mdpi.com The aldehyde group is a key functional group for creating such systems, often through condensation reactions with various amines to form Schiff bases, which can exhibit strong fluorescence. mdpi.commdpi.com

The inherent reactivity of the carbaldehyde group allows for the synthesis of various derivatives. For instance, reactions with primary amines yield imines (Schiff bases), a common strategy for developing fluorescent probes. mdpi.com The electronic nature of the substituents on the quinoline ring significantly influences the resulting photophysical properties. The electron-withdrawing nature of the fluorine atom at the 6-position and the electron-donating methyl group at the 7-position in the target compound would be expected to modulate the intramolecular charge transfer (ICT) characteristics of any derived fluorophore, thereby tuning its emission wavelength and quantum yield. mdpi.com

Research on related polyarylquinoline-3-carbaldehydes has shown that these molecules can serve as platforms for fluorescent materials. mdpi.comnih.gov Their emission properties can be tuned by solvent polarity and the nature of the substituents. scielo.br For example, the introduction of styryl groups can lead to bathochromic shifts in emission spectra. researchgate.net It is plausible that similar synthetic strategies applied to 6-Fluoro-7-methylquinoline-4-carbaldehyde would yield novel fluorescent materials with unique spectral properties.

Table 1: Photophysical Properties of Related Quinoline-Carbaldehyde Derivatives

This table presents data for related quinoline-carbaldehyde compounds to illustrate the typical photophysical properties observed in this class of molecules. Note that these are not direct derivatives of 6-Fluoro-7-methylquinoline-4-carbaldehyde.

| Compound Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Reference |

|---|---|---|---|---|

| 4,6,8-Triphenylquinoline-3-carbaldehyde | 295 | 420 | CHCl3 | mdpi.com |

| 4-(4-Fluorophenyl)-6,8-diphenylquinoline-3-carbaldehyde | 286 | 410 | CHCl3 | mdpi.com |

| 4-(4-Methoxyphenyl)-6,8-diphenylquinoline-3-carbaldehyde | 286 | 415 | CHCl3 | mdpi.com |

The development of liquid crystals based on the 6-Fluoro-7-methylquinoline-4-carbaldehyde scaffold is an area of significant potential, though specific examples are not yet prevalent in the literature. The rigid, planar structure of the quinoline ring is a common feature in many mesogenic (liquid crystal-forming) molecules. nih.gov The synthesis of liquid crystals often involves the reaction of a core molecule, such as a carbaldehyde, with other molecular fragments to create the necessary elongated, rigid shape required for the formation of liquid crystalline phases. nih.govbiointerfaceresearch.com

For instance, the condensation of aldehydes with amines to form Schiff bases is a well-established method for creating calamitic (rod-shaped) liquid crystals. mdpi.comckthakurcollege.net The resulting imine linkage extends the molecular structure, contributing to the anisotropy needed for mesophase formation. Research on cinnamaldehyde-based molecules has demonstrated that Schiff base linkages are effective in producing nematic liquid crystal phases. nih.gov It is therefore highly probable that 6-Fluoro-7-methylquinoline-4-carbaldehyde could serve as a valuable precursor for new liquid crystalline materials through similar synthetic routes. The fluorine and methyl substituents would likely influence intermolecular interactions and, consequently, the thermal stability and temperature range of any resulting mesophases.

Table 2: Mesomorphic Properties of Related Schiff Base Liquid Crystals

This table shows examples of thermotropic liquid crystalline behavior in Schiff base compounds derived from aldehydes, illustrating the potential for creating such materials from quinoline-4-carbaldehydes.

| Compound Class | Terminal Group | Phase Transition (°C) | Mesophase Type | Reference |

|---|---|---|---|---|

| Cinnamaldehyde-based Schiff Base | -Cl | Cr 165.2 Is | Nematic (Monotropic) | nih.gov |

| Cinnamaldehyde-based Schiff Base | -Br | Cr 158.9 Is | Nematic (Monotropic) | nih.gov |

| 2-Phenylquinoline derivative | -OC6H13 | Cr 125 N 135 Is | Nematic (Enantiotropic) | nih.gov |

Cr = Crystal, N = Nematic, Is = Isotropic

Chemical Synthesis of Radiolabeled Tracers for Imaging Research

The synthesis of radiolabeled tracers for Positron Emission Tomography (PET) is a critical area of medical research, enabling the non-invasive imaging of biological processes. chemistryworld.comopenmedscience.com Quinoline derivatives have been explored as scaffolds for PET tracers targeting various biological entities, including the 5-HT6 receptor and the translocator protein (TSPO). nih.govnih.gov The presence of a fluorine atom in the structure of 6-Fluoro-7-methylquinoline-4-carbaldehyde makes it an intriguing candidate for the development of fluorine-18 (B77423) ([¹⁸F]) labeled PET tracers. nih.gov

While direct radiolabeling of 6-Fluoro-7-methylquinoline-4-carbaldehyde itself has not been reported, its structure provides a basis for creating precursors for radiofluorination. A common strategy in PET chemistry is the nucleophilic substitution of a leaving group (e.g., tosylate, nitro group) with [¹⁸F]fluoride. Although the existing fluorine atom at the 6-position is generally unreactive towards nucleophilic substitution, the carbaldehyde group at the 4-position can be used to build more complex molecules that incorporate a suitable leaving group for subsequent radiofluorination.

For example, FAP inhibitors bearing a quinoline scaffold have been successfully radiolabeled with ¹⁸F for tumor imaging. frontiersin.org These syntheses often involve multi-step procedures to introduce the radionuclide onto the quinoline core or a side chain. frontiersin.org A hypothetical route starting from 6-Fluoro-7-methylquinoline-4-carbaldehyde could involve its conversion to a derivative containing a precursor moiety, such as a nitro or chloro group at a synthetically accessible position, which could then be displaced by [¹⁸F]fluoride in the final radiosynthesis step.

Table 3: Examples of ¹⁸F-Labeled Quinoline and Related PET Tracers

This table provides information on existing ¹⁸F-labeled PET tracers based on quinoline and other heterocyclic structures, highlighting typical radiochemical yields and applications.

| Tracer Name | Target | Radiochemical Yield (non-decay corrected) | Application | Reference |

|---|---|---|---|---|

| [¹⁸F]FCH | Choline Kinase | Not specified | Oncologic Imaging | nih.gov |

| [¹⁸F]ICF24027 | PDE5 | 12.9% ± 1.8% | Brain Imaging | researchgate.net |

| [¹⁸F]3 (Quinoline analogue) | FAP | 43.4% ± 8.5% | Tumor Imaging | frontiersin.org |

Future Directions in Research on 6 Fluoro 7 Methylquinoline 4 Carbaldehyde

Novel Synthetic Routes and Methodologies

While established methods such as the Vilsmeier-Haack reaction provide a basis for synthesizing quinoline-4-carbaldehydes, future research should focus on developing more advanced and efficient synthetic strategies for 6-Fluoro-7-methylquinoline-4-carbaldehyde. evitachem.com The exploration of multi-component reactions (MCRs), for instance, offers a promising avenue for improving synthetic efficiency by combining several steps into a single procedure, thereby saving time and resources. rsc.org

Further research could investigate alternative formylation techniques beyond the classical methods. mdpi.com Additionally, the application of modern catalytic systems, including transition-metal catalysis or green chemistry protocols, could lead to higher yields, improved regioselectivity, and more environmentally benign processes. rsc.orgdurham.ac.uk A comparative analysis of potential new routes against a known method is outlined below.

Table 1: Proposed Synthetic Methodologies for Future Investigation

| Methodology | Potential Advantages | Key Research Question |

| Multi-Component Reactions (MCRs) | Increased atom economy, reduced waste, simplified purification | Can a one-pot MCR be designed to assemble the 6-Fluoro-7-methylquinoline (B2510501) core and introduce the 4-carbaldehyde group simultaneously? |

| Transition-Metal Catalyzed C-H Formylation | High regioselectivity, functional group tolerance | Can a palladium or rhodium catalyst effectively direct formylation to the C4 position of a pre-formed 6-fluoro-7-methylquinoline? |

| Flow Chemistry Synthesis | Enhanced safety, scalability, precise control over reaction parameters | Can a continuous flow process improve the yield and purity of 6-Fluoro-7-methylquinoline-4-carbaldehyde compared to batch synthesis? |

| Biocatalytic Formylation | High specificity, mild reaction conditions, environmentally friendly | Can an engineered formylase enzyme be used to introduce the aldehyde group onto the quinoline (B57606) scaffold? |

Exploration of Undiscovered Chemical Transformations

The aldehyde group at the C4 position is a versatile chemical handle, yet its full reactive potential in the context of the 6-fluoro-7-methylquinoline scaffold remains largely unexplored. Future studies should systematically investigate a broad range of chemical transformations.

The conversion of the aldehyde into other functional groups is a key area for research. For example, while oxidation to a carboxylic acid and reduction to an alcohol are known potential reactions, the synthesis and characterization of the resulting compounds, 6-fluoro-7-methylquinoline-4-carboxylic acid and (6-fluoro-7-methylquinolin-4-yl)methanol, could be formally documented and their properties studied. evitachem.com

Furthermore, the aldehyde can serve as an electrophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Investigating its reactivity in condensations to form Schiff bases with various amines or hydrazones with hydrazine (B178648) derivatives could yield novel compounds with potentially interesting biological activities. nih.govnih.gov The exploration of its use in Wittig-type reactions or as a substrate in the synthesis of chalcone-like structures could also open new chemical space. durham.ac.uk

Table 2: Potential Chemical Transformations for Exploration

| Reaction Type | Reagents/Conditions | Potential Product Class | Research Focus |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted Amines | Create a library of N-substituted derivatives for biological screening. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile) | α,β-Unsaturated Systems | Synthesize electron-deficient alkenes for materials science applications. |

| Benzoin-type Reactions | Cyanide or Thiazolium Salt Catalyst | α-Hydroxy Ketones | Explore umpolung reactivity of the aldehyde group. |

| Nucleophilic Substitution | Various Nucleophiles (e.g., thiols, alkoxides) | Substituted Quinolines | Investigate the displacement of the C6-fluorine atom to introduce further diversity. evitachem.com |

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry offers powerful tools to predict the properties of 6-Fluoro-7-methylquinoline-4-carbaldehyde and to understand the mechanisms of its reactions. nih.gov Density Functional Theory (DFT) calculations, using methods such as B3LYP with basis sets like 6-311++G(d,p), can be employed to determine the molecule's optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. researchgate.netresearchgate.net

Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing insights into the electronic transitions. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling, which has been successfully applied to other quinoline derivatives, could be developed to predict the potential biological activity of new derivatives based on their structural features. mdpi.commdpi.com Molecular docking simulations could further elucidate how these molecules might interact with biological targets, such as enzymes or receptors. researchgate.net These computational approaches can guide synthetic efforts by prioritizing compounds with the highest predicted activity and can help explain experimental observations, such as the regioselectivity of synthetic reactions. durham.ac.uk

Table 3: Recommended Computational Studies

| Computational Method | Objective | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Accurate molecular structure, HOMO-LUMO gap, molecular electrostatic potential map, prediction of reactivity sites. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra | Correlation of electronic transitions with the molecular structure. |

| Quantitative Structure-Activity Relationship (QSAR) | Model development for biological activity prediction | Identification of key structural features that influence a specific biological activity (e.g., anticancer, antimicrobial). mdpi.commdpi.com |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and interactions with solvent or biological targets | Understanding the dynamic behavior of the molecule and the stability of its complexes with target proteins. researchgate.net |

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects. researchgate.netnih.govnih.gov This provides a strong rationale for exploring the potential of 6-Fluoro-7-methylquinoline-4-carbaldehyde and its derivatives in chemical biology. Future research should involve synthesizing a library of related compounds and screening them for various biological activities. For instance, derivatives could be tested for their efficacy as antifungal agents or as potential new pesticides. rsc.orgacs.org

In materials science, the unique electronic properties conferred by the fluorinated and conjugated quinoline system suggest potential applications. evitachem.com Research could focus on synthesizing polymers incorporating the 6-fluoro-7-methylquinoline moiety to explore their use in organic light-emitting diodes (OLEDs) or as components in sensors. The compound itself or its derivatives could be investigated as novel dyes or as building blocks for optoelectronic materials. consensus.app

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-7-methylquinoline-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalizing the quinoline backbone. A common approach is introducing fluorine and methyl groups via electrophilic substitution or cross-coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation. Acidic or basic conditions may alter regioselectivity. For example, trifluoroacetaldehyde reactions under acidic conditions have been used for similar quinoline derivatives . Optimization requires monitoring via TLC and adjusting catalysts (e.g., Pd-based for coupling reactions). Yield improvements (≥70%) are achieved by iterative adjustments to solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for confirming the structure and purity of 6-Fluoro-7-methylquinoline-4-carbaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and electronic environments. For example, the aldehyde proton appears as a singlet near δ 10.0 ppm, while fluorine substituents deshield adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 207.08).

- X-ray Crystallography : Resolves bond lengths and angles, critical for verifying stereoelectronic effects (see SHELX refinements ).

- HPLC-PDA : Purity ≥95% is confirmed using reversed-phase C18 columns with UV detection at 254 nm.

Advanced Research Questions

Q. How do the electronic effects of fluorine and methyl substituents influence the reactivity of 6-Fluoro-7-methylquinoline-4-carbaldehyde in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing fluorine at C6 increases the electrophilicity of the aldehyde group, enhancing reactivity toward nucleophiles (e.g., Grignard reagents). The methyl group at C7 exerts steric hindrance, limiting access to the aldehyde in bulky nucleophiles. Computational studies (DFT) can model charge distribution, showing reduced electron density at C4 due to fluorine’s inductive effect. Experimental validation involves comparing reaction rates with non-fluorinated analogs .

Q. What strategies resolve contradictions in reported bioactivity data for quinoline-4-carbaldehyde derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). A systematic approach includes:

- Dose-response standardization : Test compounds across a logarithmic concentration range (1 nM–100 µM).